3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
Description
3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a benzyl-substituted piperazine ring and a hexyloxy-phenyl substituent. Its molecular structure combines a central pyrrolidine-2,5-dione core with a 4-benzylpiperazine moiety at the 3-position and a 4-(hexyloxy)phenyl group at the 1-position.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c1-2-3-4-8-19-33-24-13-11-23(12-14-24)30-26(31)20-25(27(30)32)29-17-15-28(16-18-29)21-22-9-6-5-7-10-22/h5-7,9-14,25H,2-4,8,15-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJBHYOCJXJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can be contextualized by comparing it with structurally related pyrrolidine-2,5-dione derivatives. Key differences in substituents, such as alkyl chains, aromatic groups, and halogenations, significantly influence biological activity, solubility, and receptor affinity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity :
- Alkoxy Chain Length : The hexyloxy group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methoxy or propoxy), improving blood-brain barrier penetration and sustained receptor interaction .
- Aromatic Substitutions : Benzyl and chlorophenyl groups confer distinct receptor-binding profiles. For example, the benzyl group in the target compound may facilitate π-π interactions with aromatic residues in receptor pockets, while chlorophenyl analogs show stronger antagonism .
- Piperazine Modifications : Trifluoromethyl or diphenylmethyl groups on the piperazine ring (as in and ) alter electron density and steric bulk, affecting selectivity for serotonin vs. dopamine receptors.
Pharmacokinetic Considerations: Compounds with longer alkoxy chains (e.g., hexyloxy) exhibit prolonged half-lives due to reduced enzymatic degradation, as seen in analogs with similar substituents . The absence of polar functional groups (e.g., amino linkers in ) in the target compound may limit aqueous solubility but enhance membrane permeability.
Therapeutic Potential: Mood Disorders: Benzylpiperazine-pyrrolidine hybrids, including the target compound, are hypothesized to modulate 5-HT1A/2A receptors, analogous to the antidepressant activity of 1-Benzyl-3-(4-methoxyphenyl)-piperidine derivatives .
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